molecular formula C22H25N3O3S B11282637 N-Benzyl-2-(5-(piperidin-1-ylsulfonyl)-1H-indol-1-yl)acetamide

N-Benzyl-2-(5-(piperidin-1-ylsulfonyl)-1H-indol-1-yl)acetamide

Cat. No.: B11282637
M. Wt: 411.5 g/mol
InChI Key: PMHPXGUVPSLIDB-UHFFFAOYSA-N
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Description

N-BENZYL-2-[5-(PIPERIDINE-1-SULFONYL)-1H-INDOL-1-YL]ACETAMIDE is a complex organic compound that features a piperidine ring, an indole moiety, and a benzyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of the piperidine ring, which is a common structural motif in many pharmaceuticals, adds to its importance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-2-[5-(PIPERIDINE-1-SULFONYL)-1H-INDOL-1-YL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via cyclization reactions involving appropriate precursors.

    Benzylation: The benzyl group can be introduced through nucleophilic substitution reactions using benzyl halides.

    Final Coupling: The final step involves coupling the synthesized intermediates to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-2-[5-(PIPERIDINE-1-SULFONYL)-1H-INDOL-1-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding amines or alcohols.

Scientific Research Applications

N-BENZYL-2-[5-(PIPERIDINE-1-SULFONYL)-1H-INDOL-1-YL]ACETAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-BENZYL-2-[5-(PIPERIDINE-1-SULFONYL)-1H-INDOL-1-YL]ACETAMIDE involves its interaction with specific molecular targets. The piperidine ring is known to interact with cholinesterase receptors, while the indole moiety can interact with various enzymes and receptors. The sulfonyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-BENZYL-PIPERIDINE-1-SULFONYL)-PHENYL)-ACETAMIDE: Similar structure but with a phenyl group instead of an indole moiety.

    Piperidine Derivatives: Compounds containing the piperidine ring, which are common in pharmaceuticals.

Uniqueness

N-BENZYL-2-[5-(PIPERIDINE-1-SULFONYL)-1H-INDOL-1-YL]ACETAMIDE is unique due to the combination of the piperidine ring, indole moiety, and benzyl group, which may confer distinct pharmacological properties compared to other similar compounds.

Properties

Molecular Formula

C22H25N3O3S

Molecular Weight

411.5 g/mol

IUPAC Name

N-benzyl-2-(5-piperidin-1-ylsulfonylindol-1-yl)acetamide

InChI

InChI=1S/C22H25N3O3S/c26-22(23-16-18-7-3-1-4-8-18)17-24-14-11-19-15-20(9-10-21(19)24)29(27,28)25-12-5-2-6-13-25/h1,3-4,7-11,14-15H,2,5-6,12-13,16-17H2,(H,23,26)

InChI Key

PMHPXGUVPSLIDB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)N(C=C3)CC(=O)NCC4=CC=CC=C4

Origin of Product

United States

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